5-Bromo-6-chloromethyluracil
Overview
Description
5-Bromo-6-chloromethyluracil: is a halogenated derivative of uracil, a pyrimidine nucleobase
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-chloromethyluracil typically involves the halogenation of uracil derivatives. One common method includes the chlorination of 6-(chloromethyl)uracil with sulfuryl chloride in acetic acid, followed by bromination at the 5-position using bromine or N-bromosuccinimide .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-6-chloromethyluracil undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and amines. Conditions typically involve solvents like dimethylformamide or acetonitrile and temperatures ranging from room temperature to reflux.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products:
Substitution Products: Various substituted uracil derivatives.
Oxidation Products: Oxidized forms of uracil derivatives.
Reduction Products: Reduced forms of uracil derivatives.
Scientific Research Applications
Chemistry: 5-Bromo-6-chloromethyluracil is used as an intermediate in the synthesis of more complex organic molecules, including potential anticancer agents and inhibitors of thymidine phosphorylase .
Biology: In biological research, this compound is used to study the effects of halogenated nucleobases on DNA and RNA structures and functions.
Industry: In the industrial sector, this compound is used in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-6-chloromethyluracil involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This interference can lead to mutations or inhibition of nucleic acid replication, making it a potential candidate for antiviral and anticancer therapies. The molecular targets include thymidine phosphorylase and other enzymes involved in nucleic acid metabolism .
Comparison with Similar Compounds
5-Bromouracil: A brominated derivative of uracil that acts as a base analog and can induce DNA mutations.
6-Chloromethyluracil: A precursor in the synthesis of 5-Bromo-6-chloromethyluracil and other halogenated uracil derivatives.
5-Chlorouracil: Another halogenated uracil derivative with similar properties and applications.
Uniqueness: this compound is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity and potential for diverse chemical transformations. This dual halogenation also enhances its utility in medicinal chemistry for the development of novel therapeutic agents.
Properties
IUPAC Name |
5-bromo-6-(chloromethyl)-1H-pyrimidine-2,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClN2O2/c6-3-2(1-7)8-5(11)9-4(3)10/h1H2,(H2,8,9,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWZGJCOEQUIHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=O)NC(=O)N1)Br)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70448894 | |
Record name | 5-bromo-6-chloromethyluracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70448894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.45 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183205-46-1 | |
Record name | 5-bromo-6-chloromethyluracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70448894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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